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Compound of Interest

Compound Name: Modafinil Sulfone

Cat. No.: B1677382

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil sulfone (CRL-41056) is the primary, achiral, and pharmacologically inactive
metabolite of the wakefulness-promoting agent, modafinil.[1][2] It is formed in the liver through
the S-oxidation of modafinil, a process primarily mediated by the cytochrome P450 enzyme
CYP3AA4.[3] As a major circulating metabolite, a thorough understanding of the
physicochemical properties of modafinil sulfone is essential for comprehensive
pharmacokinetic and metabolic studies of modafinil. This technical guide provides a detailed
overview of the known physicochemical characteristics of modafinil sulfone, including
experimental protocols and spectroscopic data, to support research and drug development
efforts.

Physicochemical Properties

The key physicochemical properties of modafinil sulfone are summarized in the table below.
While experimental data for some properties are limited, available information provides a
foundational understanding of this metabolite.
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Property Value Source

Molecular Formula C15H15NOs3S [2]

Molecular Weight 289.35 g/mol [2]

CAS Number 118779-53-6 [4]

Melting Point 195-197 °C [5]

196-198 °C (for d5 analog) [6]

Solubility Soluble in DMSO and 6]
Methanol

Quantitative data not available

logP (XLogP3) 1.7 [4]

Experimental data not
pKa .
available

Experimental Protocols
Synthesis of Modafinil Sulfone

Modafinil sulfone can be synthesized by the oxidation of 2-[(diphenylmethyl)thio]acetamide,

the same precursor used for modafinil synthesis. The key to selectively producing the sulfone is

the use of an excess of the oxidizing agent or more vigorous reaction conditions.[5]

Materials:

2-[(diphenylmethyl)thio]acetamide

Glacial acetic acid

30% Hydrogen peroxide (H202)

Ethanol (for recrystallization)

Water
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Procedure:
o Dissolve 2-[(diphenylmethyl)thio]lacetamide in glacial acetic acid.
e Add an excess (e.g., 3 molar equivalents) of 30% hydrogen peroxide to the solution.

 Allow the reaction mixture to stir at room temperature overnight (approximately 16 hours or
longer).[5]

e Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the
consumption of the starting material and the formation of the sulfone, which will have a
different Rf value than modafinil.

e Upon completion, pour the reaction mixture into water to precipitate the crude modafinil
sulfone.[5]

o Collect the precipitate by filtration and wash thoroughly with water.

» Recrystallize the crude product from absolute ethanol to yield pure modafinil sulfone as a
white powder.[5]

o Dry the purified product under vacuum. The expected melting point of the purified product is
in the range of 195-197 °C.[5]

Workflow for Synthesis of Modafinil Sulfone
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Synthesis of Modafinil Sulfone

Dissolve 2-[(diphenylmethyl)thio]acetamide
in glacial acetic acid

'

Add excess 30% H20:

'

Stir at room temperature
overnight (>16h)

i

Pour into water to precipitate

:

Filter and wash with water

:

Recrystallize from ethanol

:

Dry under vacuum
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Synthesis workflow for modafinil sulfone.
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Metabolic Pathway of Modafinil

Modafinil is extensively metabolized in the liver, with less than 10% of the parent drug excreted
unchanged.[3] The two primary metabolic pathways are amide hydrolysis, leading to the
formation of modafinil acid, and S-oxidation, which produces modafinil sulfone.[3] Modafinil
sulfone is considered a major circulating metabolite but is pharmacologically inactive.[1][2]

Amide Hydrolysis

Click to download full resolution via product page

Metabolic pathways of modafinil.

Spectroscopic Data
Mass Spectrometry

Mass spectrometry data for modafinil sulfone is available in public databases such as
PubChem.[4] The data from Liquid Chromatography-Mass Spectrometry (LC-MS) with
Electrospray lonization (ESI) in positive mode shows prominent ions.

Key m/z values observed in LC-MS (ESI+):

e 167: This is a major fragment ion, likely corresponding to the diphenylmethyl cation
[(CeHs)2CH]*, which is a stable carbocation.

e 312: This ion could correspond to the sodium adduct of modafinil sulfone [M+Na]*.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, experimentally verified NMR spectra for modafinil sulfone are not readily
available in the public domain, the expected chemical shifts can be inferred based on the
structure and comparison with modafinil. The key difference in the *H NMR spectrum compared
to modafinil would be the absence of diastereotopic protons for the methylene group adjacent
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to the sulfonyl group, as modafinil sulfone is achiral. This would result in a singlet for these
protons, unlike the pair of doublets seen for modafinil.[5]

Infrared (IR) Spectroscopy

Specific experimental IR spectra for modafinil sulfone are not widely published. However, the
characteristic absorption bands can be predicted based on its functional groups.

Expected Characteristic IR Absorptions:
e N-H stretch (amide): ~3400-3200 cm~1
e C=0 stretch (amide): ~1680-1630 cm~1

e S=0 stretch (sulfone): Two bands, typically around 1350-1300 cm~* (asymmetric) and 1160-
1120 cm~1 (symmetric).

e Aromatic C-H stretch: ~3100-3000 cm™!

e Aromatic C=C stretch: ~1600-1450 cm—!

Conclusion

This technical guide provides a consolidated overview of the currently available
physicochemical data for modafinil sulfone. While foundational information on its identity and
synthesis is established, there remain gaps in the experimental data, particularly for
guantitative solubility, logP, and pKa. Further experimental characterization of these properties
would be invaluable for refining pharmacokinetic models and deepening the understanding of
modafinil's metabolic fate. The provided experimental protocols and expected spectroscopic
characteristics offer a starting point for researchers aiming to synthesize, identify, and quantify
this key metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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